Endosulfan lactone

Descripción general

Descripción

Endosulfan lactone is a metabolite derived from the biological oxidation of the insecticide endosulfan by microorganisms present in the soil . This compound is more toxic and persistent than its parent compound, endosulfan . This compound is of significant environmental concern due to its high toxicity and persistence in the environment .

Métodos De Preparación

Microbial Degradation via Fungal Strains

Fungal Strains and Cultivation Conditions

The zygomycete fungi Mortierella sp. strains W8 and Cm1-45 have been identified as effective agents for endosulfan lactone production through aerobic degradation. These strains were isolated from agricultural soils and cultivated in a glucose-deficient mineral salt medium (MCD) containing 8.2 mM α- and β-endosulfan . The cultures were maintained at 25°C with agitation (120 rpm) for 14 days, during which endosulfan diol emerged as an intermediate before further oxidation to this compound .

Table 1: Key Parameters for Fungal Degradation

| Parameter | Value/Description |

|---|---|

| Medium | MCD (pH 6.7) |

| Incubation Temperature | 25°C |

| Agitation Speed | 120 rpm |

| Endosulfan Concentration | 8.2 mM (α- and β-isomers) |

| Major Metabolites | Endosulfan diol, this compound |

The degradation efficiency reached 90% within 21 days, with gas chromatography/electron capture detector (GC/ECD) analysis confirming lactone formation . Autoclaved controls showed no metabolite production, underscoring the biological nature of the process .

Metabolite Detection and Analysis

Post-incubation, cultures were homogenized, acidified to pH 2.0, and extracted with ethyl acetate. GC/ECD identified this compound at a retention time of 9.86 min, validated against authentic standards . Mass spectrometry revealed a molecular ion peak at m/z 358, consistent with the lactone’s structure .

Vermicomposting Using Eisenia fetida

Substrate Preparation and Earthworm Activity

Vermicomposting with Eisenia fetida earthworms demonstrated a 1:1 ratio of vermicompost to agricultural soil as optimal for this compound removal . Substrates spiked with 0.001–0.009 mg/kg this compound were processed by 5–10 earthworms over 14 days, achieving 70–85% removal efficiency . Enzyme activity assays revealed cytochrome P450-mediated oxidation as the primary mechanism.

Table 2: Vermicomposting Performance Metrics

| This compound (mg/kg) | Earthworms (Number) | Removal Efficiency (%) |

|---|---|---|

| 0.001 | 5 | 78 ± 3.2 |

| 0.004 | 10 | 82 ± 2.8 |

| 0.009 | 10 | 85 ± 1.9 |

Microsomal protein concentrations in earthworms increased from 0.0155 μmol/min to 0.0502 μmol/min over 14 days, correlating with lactone degradation rates .

Physicochemical Substrate Optimization

Critical parameters included moisture (36–92%), pH (6.9–7.3), and nitrogen content (48–56 mg/kg) . Neutral pH and high nitrogen availability enhanced microbial-earthworm synergies, accelerating lactone breakdown .

Enzymatic Pathways and Kinetic Modeling

Cytochrome P450 Activity

Eisenia fetida exhibited time-dependent cytochrome P450 activation, with Vₘₐₓ increasing from 0.0155 μmol/min (Day 0) to 0.0502 μmol/min (Day 14) . The Michaelis-Menten constant (Kₘ) decreased from 0.7274 μmol to 2.0157 μmol, indicating improved enzyme-substrate affinity .

Table 3: Enzymatic Kinetics During Vermicomposting

| Day | Vₘₐₓ (μmol/min) | Kₘ (μmol) | Enzymatic Activity (mmol/mg protein/min) |

|---|---|---|---|

| 0 | 0.0155 | 0.7274 | 0.2087 |

| 14 | 0.0502 | 2.0157 | 0.3730 |

Fungal Enzyme Secretion

Mortierella strains secreted extracellular hydrolases, facilitating endosulfan diol conversion to the lactone . Glucose-6-phosphate dehydrogenase activity in the MCD medium supplied NADPH, essential for oxidative reactions .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Fungal degradation offers higher lactone yields (90%) but requires controlled bioreactor conditions . Vermicomposting is scalable for field applications but achieves lower yields (85%) .

Análisis De Reacciones Químicas

Hydrolysis to Endosulfan Hydroxycarboxylate

Endosulfan lactone hydrolyzes in aqueous environments to form endosulfan hydroxycarboxylate (CHClOS). This reaction is facilitated by alkaline conditions or microbial activity:

-

Key Evidence : Hydrolysis is documented in microbial degradation pathways, where lactone ring opening occurs via enzymatic or abiotic mechanisms .

-

Environmental Relevance : This reaction reduces lactone's toxicity but retains its chlorinated structure, contributing to environmental persistence .

Reductive Dechlorination by Zero-Valent Metals

This compound undergoes stepwise reductive dechlorination when exposed to zero-valent metals (ZVMs), such as nano zero-valent iron (nZVI) or magnesium (Mg):

| Metal Used | Dechlorination Products (Cl Loss) | Confirmation Method |

|---|---|---|

| nZVI | 1–3 Cl atoms removed | GC-MS, NMR, XRD |

| Mg | 1–6 Cl atoms removed | Synthesized standards |

-

Mechanism : Sequential electron transfer at the metal surface drives chlorine substitution with hydrogen .

-

Significance : Dechlorinated products exhibit reduced toxicity and enhanced biodegradability .

Microbial Degradation Pathways

Microorganisms mediate lactone transformation through hydrolysis and oxidation:

-

Bacterial Activity : Arthrobacter sp. and Pseudomonas aeruginosa hydrolyze lactone to hydroxycarboxylate under sulfur-limited conditions .

-

Enzymatic Catalysis : Monooxygenases and hydrolases facilitate lactone ring cleavage, though reaction rates vary by bacterial strain .

Key Metabolites :

Analytical Characterization

Thin-layer chromatography (TLC) and gas chromatography (GC) methods are critical for tracking lactone reactions:

TLC Retention Factors (Rf_ff) for this compound :

| Solvent System | R Value |

|---|---|

| Petroleum ether–acetone (4:1) | 0.60 |

| Chloroform–ethyl acetate (3:1) | 0.45 |

| Methanol | 0.35 |

GC Retention Times :

| Compound | Retention Time (min) |

|---|---|

| This compound | 14.36 |

Environmental Persistence and Catalyzed Reactions

-

Surface-Mediated Hydrolysis : Suspended solids like TiO and α-FeO accelerate lactone hydrolysis in aquatic systems .

-

Half-Life Estimates : Hydrolysis half-lives range from days to months, depending on pH and temperature .

Reaction Kinetics and Thermodynamics

Ab initio calculations reveal that β-endosulfan lactone forms a more stable transition state during hydrolysis compared to α-lactone, explaining faster degradation rates . Activation energy for hydrolysis is estimated at 1960 K/T , with rate coefficients influenced by steric hindrance .

Aplicaciones Científicas De Investigación

Biodegradation

Microbial Degradation

Endosulfan lactone is known to be biodegradable through microbial action. Several studies have identified various bacterial strains capable of degrading endosulfan and its metabolites, including this compound. For instance, research has shown that genera such as Klebsiella, Acinetobacter, Alcaligenes, Flavobacterium, and Bacillus can effectively break down endosulfan compounds into less toxic metabolites like endosulfan diol and endosulfan ether .

Case Study: Bacterial Degradation

In a study by Bajaj et al., Pseudomonas sp. strain IITR01 was isolated from pesticide-contaminated soil and demonstrated significant degradation of alpha- and beta-endosulfan. The study reported that this strain converted endosulfan into this compound and other less harmful metabolites within 18 days . Similarly, another study highlighted the degradation of 80% of alpha-endosulfan by Bordetella sp. over a similar period .

Environmental Remediation

Vermicomposting

Research has indicated that vermicomposting can enhance the removal of this compound from contaminated substrates. A study demonstrated that using Eisenia fetida (earthworms) significantly reduced the concentration of this compound in solid substrates . The effectiveness of this method was measured by comparing initial and final concentrations after exposure to varying amounts of earthworms over time.

| Earthworm Count | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Removal Efficiency (%) |

|---|---|---|---|

| 5 | 0.001 | 0.0005 | 50 |

| 10 | 0.004 | 0.001 | 75 |

Toxicological Studies

This compound's toxicity has been studied extensively due to its potential health effects on humans and wildlife. Toxicological profiles indicate that both acute and chronic exposures can lead to severe health outcomes, including neurological damage and respiratory failure .

Case Study: Human Poisoning

A notable case involved a woman who ingested endosulfan accidentally added to food, leading to severe neurological symptoms and eventual death due to multiple organ failure . Such incidents underline the importance of understanding the toxicological impacts of this compound.

Agricultural Applications

Pesticide Development

Given its insecticidal properties, this compound has potential applications in developing safer agricultural practices. Its role as a less toxic metabolite compared to its parent compound suggests it could be utilized in integrated pest management strategies that minimize environmental impact while controlling pest populations effectively.

Future Research Directions

Further research is needed to explore:

- The full biodegradation pathways of this compound.

- The long-term ecological impacts of using this compound in agricultural settings.

- The development of bioremediation techniques utilizing microorganisms or plants that enhance the breakdown of endosulfan compounds.

Mecanismo De Acción

Endosulfan lactone exerts its effects through the following mechanisms:

Comparación Con Compuestos Similares

- Endosulfan Diol

- Endosulfan Ether

- Endosulfan Sulfate

- Hydroxy Endosulfan Ether

Comparison: Endosulfan lactone is unique due to its higher toxicity and persistence compared to other endosulfan metabolites . While endosulfan sulfate is also highly toxic, this compound’s persistence in the environment makes it a significant concern .

Actividad Biológica

Endosulfan lactone (EL) is a significant metabolite of the insecticide endosulfan, which has raised concerns due to its environmental persistence and potential toxicity. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, including microbial degradation, mammalian toxicity, and ecological impact.

Endosulfan is an organochlorine insecticide that undergoes microbial transformation in the environment, leading to the formation of several metabolites, including this compound. This compound is produced through the biological oxidation of endosulfan by soil microorganisms and exhibits different biological activities compared to its parent compound .

Biological Activity

1. Microbial Degradation:

This compound is not only a product of degradation but also participates in biodegradation processes. Various studies have identified bacteria capable of degrading endosulfan and its metabolites, including EL. For example:

- Klebsiella and Acinetobacter species have been shown to degrade significant amounts of alpha- and beta-endosulfan while producing metabolites such as endosulfan diol and this compound .

- Bordetella sp. demonstrated a capacity to degrade both alpha- and beta-endosulfan, producing this compound as a byproduct .

The following table summarizes the degradation capabilities of various bacterial strains on endosulfan:

| Bacterial Strain | Alpha-Endosulfan Degradation (%) | Beta-Endosulfan Degradation (%) | This compound Produced (%) |

|---|---|---|---|

| Klebsiella | 90 | 85 | 0.15 |

| Acinetobacter | 90 | 90 | 0.11 |

| Bordetella | 80 | 86 | 0.35 |

| Pseudomonas | >85 | >85 | Not specified |

2. Toxicological Effects:

This compound has been investigated for its toxicological effects on mammals. Research indicates that exposure to endosulfan can lead to significant reproductive toxicity, histopathological changes in reproductive organs, and long-term DNA damage in mice . Specifically:

- Histopathological studies showed vacuole degeneration in testes and a reduction in mature Graafian follicles in ovaries.

- Increased DNA breaks were observed in reproductive tissues, indicating potential mutagenic effects.

Ecological Impact

The persistence of this compound in the environment raises concerns regarding its ecological impact. As an insecticide metabolite, it can affect non-target organisms, including beneficial soil microbes and higher trophic levels. The interaction between EL and soil microorganisms can influence nutrient cycling and plant growth.

A study demonstrated that earthworms exposed to this compound showed measurable changes in protein levels over time, indicating potential bioaccumulation and toxicity . The following figure illustrates the protein concentration changes in Eisenia fetida exposed to EL over a period of 14 days:

Protein Concentration Changes

Case Studies

Several case studies have explored the biological activity of this compound:

- Vermicomposting Study: A study investigated the impact of vermicomposting on the removal of this compound using Eisenia fetida. Results indicated significant degradation of EL over time, highlighting the potential for using earthworms in bioremediation strategies .

- Histopathological Analysis: In another case study involving mice exposed to endosulfan, long-term effects were documented, including reproductive organ damage and increased tumor incidence over time .

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to detect and quantify Endosulfan lactone in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. For GC-MS, use retention time matching with authentic standards (e.g., m/z 356.14 for this compound) and fragment ion analysis (e.g., base peak at m/z 279) to confirm identity . HPLC with UV detection at 214 nm and n-hexane as the mobile phase optimizes separation of this compound from co-eluting metabolites . For complex matrices like soil, employ ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME) with trichloroethylene and acetone to enhance recovery rates (91–115%) .

Q. Which microbial strains are known to degrade this compound, and what metabolic pathways are involved?

Methodological Answer: Pseudomonas fluorescens and Trichoderma hirsuta degrade this compound via hydrolytic pathways, producing less toxic intermediates like Endosulfan diol and ether. Use GC-ECD to monitor metabolite formation (retention times: 11.91 min for ether, 13.47 min for hydroxyether) . T. hirsuta uniquely hydrolyzes Endosulfan sulfate to diol, a critical detoxification step . For pathway validation, perform plasmid curing and PCR to confirm chromosomal localization of degradation genes .

Q. What are the key intermediate metabolites formed during this compound degradation?

Methodological Answer: Major metabolites include Endosulfan diol (non-toxic), Endosulfan ether, and Endosulfan hydroxyether. Identification requires GC-MS/NIST library matching (e.g., m/z 69.06 for ether) and comparison with retention times in control studies . Note that interconversion of α- and β-Endosulfan isomers may occur during degradation, necessitating pH control (6.8–7.0) to prevent abiotic hydrolysis .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for efficient this compound degradation using microbial consortia?

Methodological Answer: Apply Taguchi experimental design to optimize variables: pH (4.0 optimal), catalyst concentration (0.5 g/L Ag/TiO₂/Fe₃O₄), and reaction time (60 min under UV-C light) for photocatalytic degradation . For microbial systems, immobilize Pseudomonas aeruginosa in Ca-alginate beads for repeated batch degradation (60% efficiency over 35 cycles) and continuous flow systems (100% degradation at 20 mL/h) . Monitor cell leakage (CFU counts) to assess long-term stability .

Q. How to resolve contradictions in reported metabolic pathways of this compound formation across studies?

Methodological Answer: Discrepancies arise from strain-specific pathways (e.g., oxidative vs. non-oxidative routes). Use enzymatic assays (hydrolases/monooxygenases) and genomic analysis to confirm pathway dominance . For missing intermediates like diol, employ isotopically labeled substrates (e.g., ¹³C₉-Endosulfan) to trace metabolite flux . Cross-validate findings with PCR amplification of degradation genes (e.g., 1350 bp target) .

Q. What methodological approaches are recommended for assessing the genotoxic effects of this compound?

Methodological Answer: Use the Comet assay (single-cell gel electrophoresis) on Chinese hamster ovary (CHO) cells and human lymphocytes to quantify DNA damage (concentration range: 0.25–10 μM) . For mutagenicity, conduct Ames tests (TA98 strain) with S9 metabolic activation to detect frameshift mutations . Note that this compound exhibits higher genotoxicity than parent compounds, requiring stringent controls in ecotoxicological studies .

Q. How do environmental factors influence the stability and degradation kinetics of this compound?

Methodological Answer: Kinetics follow first-order models (half-life: 11.5–69 days depending on microbial strain) . Soil pH and organic content significantly impact degradation rates; use vermicomposting with Eisenia fetida to achieve 100% removal at high lactone concentrations (≥200 mg/kg) . For photolytic degradation, UV-C light intensity (27 W) and catalyst loading (0.5 g/L) are critical variables .

Q. How to design experiments differentiating chemical vs. microbial degradation of this compound?

Methodological Answer: Use autoclaved controls (e.g., empty Ca-alginate beads) to exclude abiotic hydrolysis . Track isotope-labeled metabolites (e.g., ¹³C₉-Endosulfan lactone) via GC-MS to distinguish biotransformation pathways . Monitor pH shifts and enzyme activity (e.g., hydrolase assays) to confirm microbial involvement .

Q. Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing variable significance in degradation studies?

Methodological Answer: Apply ANOVA to identify significant factors (e.g., initial concentration and pH in photocatalysis) . For screening experiments, use Plackett-Burman design to prioritize variables (e.g., solvent volume, ionic strength) . Central composite design (CCD) optimizes extraction efficiency in UA-DLLME .

Q. How to address discrepancies in metabolite quantification during this compound mineralization?

Methodological Answer: Account for unmeasured intermediates using mass balance approaches (e.g., total organic carbon analysis) . For incomplete metabolite recovery, apply response factors calibrated with authentic standards . Use MINITAB for statistical validation of degradation kinetics (p < 0.05) .

Propiedades

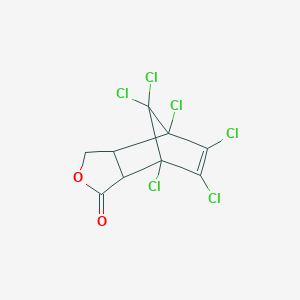

IUPAC Name |

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUKJJMBQBRFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052707 | |

| Record name | Endosulfan lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3868-61-9 | |

| Record name | Endosulfan lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3868-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endosulfan lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.